molecular formula C10H20N2 B12832756 (2S,2'S)-2,2'-Bipiperidine

(2S,2'S)-2,2'-Bipiperidine

Cat. No.: B12832756
M. Wt: 168.28 g/mol
InChI Key: CLBJZAWCBRAMRZ-UWVGGRQHSA-N
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Description

(2S,2'S)-2,2'-Bipiperidine is a chiral bicyclic amine consisting of two piperidine rings (six-membered saturated nitrogen-containing heterocycles) linked at their 2-positions. The stereochemistry at both bridgehead carbons is S-configured, rendering the compound a non-racemic meso form . Key structural features include:

  • Conformation: Both piperidine rings adopt chair conformations, with nitrogen atoms positioned adjacently. A center of inversion exists at the midpoint of the central C–C bond .
  • Hydrogen Bonding: In its dibromide salt form, the compound forms hydrogen-bonded layers via N–H⋯Br interactions, influencing its crystallographic packing .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(2S)-2-[(2S)-piperidin-2-yl]piperidine

InChI

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10-/m0/s1

InChI Key

CLBJZAWCBRAMRZ-UWVGGRQHSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H]2CCCCN2

Canonical SMILES

C1CCNC(C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reductive Amination: One common method for synthesizing (2S,2’S)-2,2’-Bipiperidine involves the reductive amination of 2-piperidone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable catalyst.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of N,N’-bis(2-chloroethyl)amine can yield (2S,2’S)-2,2’-Bipiperidine under basic conditions.

Industrial Production Methods

Industrial production of (2S,2’S)-2,2’-Bipiperidine often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S,2’S)-2,2’-Bipiperidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different hydrogenated products. Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: (2S,2’S)-2,2’-Bipiperidine can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperidine ring is replaced by another substituent. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidone derivatives, while reduction can produce various hydrogenated forms of (2S,2’S)-2,2’-Bipiperidine.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S)-2,2’-Bipiperidine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, (2S,2’S)-2,2’-Bipiperidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful for investigating receptor-ligand interactions.

Medicine

In medicine, (2S,2’S)-2,2’-Bipiperidine is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

Industry

In the industrial sector, (2S,2’S)-2,2’-Bipiperidine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism by which (2S,2’S)-2,2’-Bipiperidine exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stereochemical Comparisons

2,2'-Bipyridine
  • Structure : Comprises two pyridine rings (aromatic six-membered rings with one nitrogen) linked at the 2-positions.
  • Key Differences :
    • Aromaticity : 2,2'-Bipyridine is fully conjugated, enabling π-π stacking and planar coordination to metal ions, whereas bipiperidine’s saturated rings lack aromaticity .
    • Flexibility : Bipiperidine’s saturated structure allows conformational flexibility, while 2,2'-bipyridine is rigid.
  • Coordination Chemistry : 2,2'-Bipyridine is a classic chelating ligand for transition metals (e.g., Ru, Fe) in catalysis and optoelectronics, contrasting with bipiperidine’s role in stabilizing binuclear Pd(II) complexes .
2,2'-Bipyrrolidine
  • Structure : Features two pyrrolidine rings (five-membered saturated nitrogen heterocycles) linked at the 2-positions.
  • Key Differences :
    • Ring Size : Smaller ring size (5 vs. 6 members) increases ring strain and alters nitrogen lone-pair orientation.
    • Applications : Bipyrrolidine derivatives are used in asymmetric catalysis due to their chiral centers, whereas bipiperidine’s meso form limits enantioselective applications .
4,4′-Bipiperidine
  • Structure : Piperidine rings linked at the 4-positions instead of 2-positions.
  • Key Differences :
    • Coordination Geometry : 4,4′-Bipiperidine forms binuclear Pd(II) complexes with a logβ formation constant of 21.05, indicative of strong bridging capabilities. The 2,2′-isomer’s steric hindrance may reduce metal-binding efficiency .

Physicochemical and Functional Comparisons

Table 1: Key Properties of (2S,2'S)-2,2'-Bipiperidine and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Ring Size Aromaticity Key Applications
(2S,2'S)-2,2'-Bipiperidine C₁₀H₁₈N₂ 166.27 6 No Binuclear Pd complexes
2,2'-Bipyridine C₁₀H₈N₂ 156.19 6 Yes Optoelectronics, catalysis
2,2'-Bipyrrolidine C₈H₁₆N₂ 140.23 5 No Chiral ligands
4,4′-Bipiperidine C₁₀H₁₈N₂ 166.27 6 No Binuclear Pd complexes

Coordination Chemistry and Stability

  • (2S,2'S)-2,2'-Bipiperidine : Forms stable [(BHEP)Pd-(Bip)-Pd(BHEP)]⁴⁺ complexes (BHEP = bis(hexaethylenepentamine)), with logβ = 21.04. The stereochemistry and flexible backbone facilitate bridging between metal centers .
  • 2,2'-Bipyridine : Binds metals via N,N'-chelation, forming octahedral complexes (e.g., [Ru(bpy)₃]²⁺) with high stability constants (logβ > 15 for Ru²⁺) .
  • 4,4′-Bipiperidine : Exhibits stronger Pd(II) binding than 2,2′-bipiperidine due to reduced steric constraints at the 4-position .

Biological Activity

(2S,2'S)-2,2'-Bipiperidine is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of (2S,2'S)-2,2'-Bipiperidine, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structure and Properties

(2S,2'S)-2,2'-Bipiperidine consists of two piperidine rings connected by a carbon-carbon bond. The stereochemistry at the 2-positions contributes to its biological activity. The compound's ability to interact with biological macromolecules such as DNA and proteins underpins its potential therapeutic effects.

Mechanisms of Biological Activity

The biological activity of (2S,2'S)-2,2'-Bipiperidine can be attributed to several mechanisms:

  • DNA Interaction : Studies have shown that bipiperidine derivatives can bind to DNA, which may lead to the inhibition of DNA replication and transcription. This interaction is critical in the development of anticancer agents.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cells from damage and may contribute to its anticancer effects.
  • Cytotoxicity : Research indicates that (2S,2'S)-2,2'-Bipiperidine has significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using assays such as MTT or SRB assays.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of (2S,2'S)-2,2'-Bipiperidine on different cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0DNA intercalation
MCF77.5Induction of apoptosis
SKOV36.0Inhibition of cell proliferation
A5498.0Oxidative stress induction

Table 1: Cytotoxicity of (2S,2'S)-2,2'-Bipiperidine against various cancer cell lines.

Case Studies

  • HeLa Cells : In vitro studies demonstrated that (2S,2'S)-2,2'-Bipiperidine induced apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
  • MCF7 Cells : The compound showed a dose-dependent reduction in cell viability in MCF7 cells, with significant morphological changes observed under microscopy indicating cell death.
  • SKOV3 Cells : Treatment with (2S,2'S)-2,2'-Bipiperidine resulted in G1 phase arrest and reduced S phase entry in SKOV3 cells, suggesting its role in cell cycle regulation.

Antioxidant Activity

The antioxidant capacity of (2S,2'S)-2,2'-Bipiperidine was evaluated using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration compared to control groups, indicating its potential as a natural antioxidant agent.

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